Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

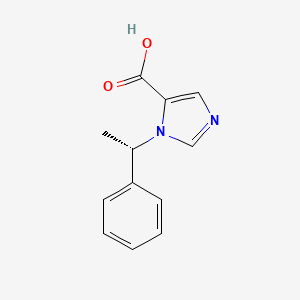

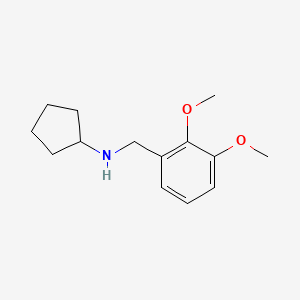

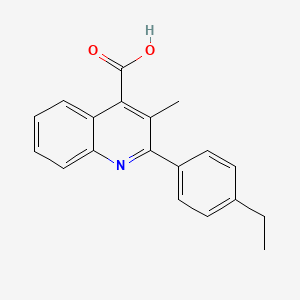

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a compound that consists of a cyclopentyl group attached to an amine which is further connected to a 2,3-dimethoxybenzyl group . This compound is likely to be a derivative of 2,3-dimethoxybenzyl alcohol .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2,3-dimethoxybenzyl alcohol with other reagents . For instance, 2,3-dimethoxybenzyl alcohol can react with ethyl bromoacetate to yield N-(2,5-dimethoxy)benzylglycine ethyl ester .Aplicaciones Científicas De Investigación

Synthesis of Tetramethoxystilbene

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: can be used as a precursor in the synthesis of 3,4,3′,5′-tetramethoxystilbene . This compound is of interest due to its structural similarity to resveratrol, a compound known for its potential health benefits, including anti-inflammatory and antioxidant properties.

Production of Dimethoxyphenylacetic Acid

Another application involves the production of 3,5-dimethoxyphenylacetic acid . This compound is a useful intermediate in the synthesis of various pharmaceuticals and can also serve as a precursor for more complex organic molecules.

Creation of Pentene Derivatives

The compound is also utilized in the creation of 1-(3,5-dimethoxyphenyl)-4-pentene , which is a valuable intermediate in organic synthesis. Such intermediates are crucial for the development of new materials and chemicals with potential applications in industry.

Multi-step Synthesis of Resveratrol

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine: can be a starting material in the multi-step synthesis of resveratrol , a compound that has gained attention for its possible beneficial effects on human health, particularly in the prevention of heart diseases and cancer.

Development of Homophthalic Acid Derivatives

This compound may also be used in the synthesis of 3,5-dimethoxyhomophthalic acid , which is an important building block in the production of various organic compounds, including dyes, pigments, and pharmaceuticals.

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRRFTJCMRGAFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354519 |

Source

|

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine | |

CAS RN |

356094-55-8 |

Source

|

| Record name | N-(2,3-dimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)